molecular formula C11H13ClN2O B1377135 3-(Morpholin-2-yl)benzonitrile hydrochloride CAS No. 1423033-37-7

3-(Morpholin-2-yl)benzonitrile hydrochloride

Cat. No.: B1377135
CAS No.: 1423033-37-7
M. Wt: 224.68 g/mol
InChI Key: XDNTWVKXMLAEBD-UHFFFAOYSA-N
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Description

3-(Morpholin-2-yl)benzonitrile hydrochloride is an organic compound that falls under the category of benzonitrile derivatives. It is commonly used in scientific experiments due to its unique physical and chemical properties. The compound has a molecular formula of C11H13ClN2O and a molecular weight of 224.68 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-2-yl)benzonitrile hydrochloride typically involves the reaction of 3-bromobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-2-yl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

3-(Morpholin-2-yl)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis to promote various reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(Morpholin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-yl)benzonitrile
  • 4-(Morpholin-2-yl)benzonitrile
  • 2-(Morpholin-2-yl)benzonitrile

Uniqueness

3-(Morpholin-2-yl)benzonitrile hydrochloride is unique due to its specific substitution pattern on the benzonitrile ring and the presence of the morpholine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

3-morpholin-2-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11;/h1-3,6,11,13H,4-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNTWVKXMLAEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-37-7
Record name 3-(morpholin-2-yl)benzonitrile hydrochloride
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